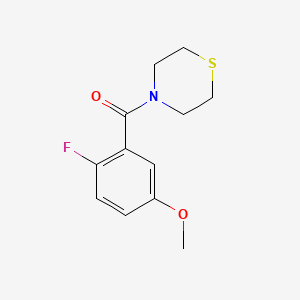

(2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone

Description

(2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone is a ketone derivative featuring a 2-fluoro-5-methoxyphenyl aromatic ring linked to a thiomorpholino moiety. The thiomorpholino group (a six-membered ring containing one sulfur and three nitrogen atoms) distinguishes it from morpholino analogs, where sulfur is replaced by oxygen.

Properties

Molecular Formula |

C12H14FNO2S |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

(2-fluoro-5-methoxyphenyl)-thiomorpholin-4-ylmethanone |

InChI |

InChI=1S/C12H14FNO2S/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |

InChI Key |

QQSPZFIEATWTAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(=O)N2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with thiomorpholine under specific conditions. The reaction is often carried out using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This method is favored due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high efficiency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Methanol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The thiomorpholine ring may also play a role in modulating its biological activity .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural differences among analogs lie in:

- Aromatic substituents: Electron-withdrawing (e.g., fluoro, nitro, trifluoromethyl) vs. electron-donating (e.g., methoxy, amino) groups.

- Heterocyclic moieties: Thiomorpholino (sulfur-containing) vs. morpholino (oxygen-containing) rings.

Table 1: Structural and Electronic Comparison

| Compound Name | Aromatic Substituents | Heterocycle | Key Properties/Effects |

|---|---|---|---|

| (2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone | 2-Fluoro, 5-methoxy | Thiomorpholino | Balanced electron effects; enhanced lipophilicity due to sulfur |

| (3-Nitrophenyl)(thiomorpholino)methanone (13a) | 3-Nitro | Thiomorpholino | Strong electron-withdrawing nitro group; may influence redox activity or toxicity |

| (3-Aminophenyl)(thiomorpholino)methanone (14a) | 3-Amino | Thiomorpholino | Electron-donating amino group; potential for hydrogen bonding |

| 2-Methoxy-5-(trifluoromethyl)phenylmethanone | 2-Methoxy, 5-CF₃ | Morpholino | CF₃ enhances metabolic stability; morpholino increases polarity |

| (3-(2,6-Dichlorophenyl)...)(thiomorpholino)methanone (7j) | 2,6-Dichloro | Thiomorpholino | Chlorine substituents increase steric hindrance and electron withdrawal |

Thermal Stability and Crystallization

While direct thermal data for (2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone are unavailable, related thiomorpholino-containing compounds exhibit decomposition temperatures influenced by hydrogen bonding and substituents. For example, di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7°C due to extensive H-bonding . Thiomorpholino derivatives with nitro or amino groups (e.g., 13a, 14a) may show variable stability depending on substituent electronic effects .

Biological Activity

(2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 239.28 g/mol

- IUPAC Name : (2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone

Anticancer Properties

Recent studies have indicated that (2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone exhibits significant anticancer activity. For example, a study evaluated its effects on various cancer cell lines, showing IC50 values in the micromolar range against breast cancer models. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Inhibition of ERK pathway |

| MDA-MB-231 | 8.3 | Induction of apoptosis |

| HeLa | 12.0 | Cell cycle arrest |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

The biological activity of (2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMP-2 and MMP-9, which are involved in extracellular matrix degradation, thereby reducing inflammation and promoting tissue repair.

- Modulation of Apoptotic Pathways : It activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Study 1: Anticancer Activity

A recent study published in Biomolecules demonstrated that (2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated subjects compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.